Tetradecyl (nitrooxy)acetate

描述

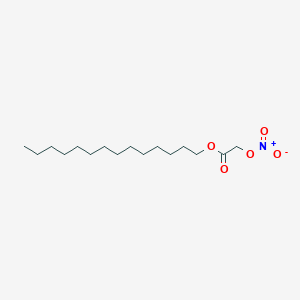

Tetradecyl (nitrooxy)acetate is an ester derivative combining a tetradecyl (C14) alkyl chain with a nitrooxy-acetate functional group.

属性

CAS 编号 |

5426-76-6 |

|---|---|

分子式 |

C16H31NO5 |

分子量 |

317.42 g/mol |

IUPAC 名称 |

tetradecyl 2-nitrooxyacetate |

InChI |

InChI=1S/C16H31NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-16(18)15-22-17(19)20/h2-15H2,1H3 |

InChI 键 |

KQCHGTULTJPHBU-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCOC(=O)CO[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Tetradecyl (nitrooxy)acetate can be synthesized through a variety of chemical routes. One common method involves the esterification of tetradecyl alcohol with (nitrooxy)acetic acid under acidic conditions. The reaction usually requires a catalyst such as sulfuric acid, and the reactants are typically heated to promote ester formation.

Reaction conditions:

Catalyst: Sulfuric acid

Temperature: 60-70°C

Duration: Several hours, until completion confirmed by thin-layer chromatography (TLC)

Industrial Production Methods

On an industrial scale, the production process may involve continuous esterification in large reactors, with controlled addition of reactants and continuous removal of water to drive the reaction to completion. Distillation techniques are employed to purify the product.

化学反应分析

Types of Reactions

Oxidation: The nitrooxy group can be susceptible to oxidation, potentially forming nitrosonium ions. Reduction: Under certain conditions, the nitrooxy group can be reduced to an amine. Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, ozone Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst Nucleophiles for substitution: Alcohols, thiols, amines

Major Products

Oxidation: Formation of nitrosonium derivatives Reduction: Production of tetradecylamino compounds Substitution: Formation of tetradecyl derivatives with different substituents

科学研究应用

Tetradecyl (nitrooxy)acetate finds utility in multiple scientific domains:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in studying esterification and nitrooxy compound reactions. Biology: Investigated for its effects on biological systems, particularly in relation to its nitrooxy group which can release nitric oxide, influencing various biological pathways. Medicine: Potentially explored for its therapeutic effects, leveraging the nitric oxide releasing capacity for vasodilation and anti-inflammatory applications. Industry:

作用机制

The primary mechanism of action for tetradecyl (nitrooxy)acetate in biological systems involves the release of nitric oxide from the nitrooxy group. This nitric oxide can interact with various molecular targets, including guanylate cyclase, leading to vasodilation and modulation of inflammatory responses. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol.

相似化合物的比较

Comparison with Structurally Similar Compounds

Tetradecyl Acetate (Myristyl Acetate)

- Structure : C14H29OCOCH3 (C16H32O2; MW = 256.42 g/mol) .

- Properties: Solubility: Lipophilic, used in flavorings and pheromone formulations . Applications: Insect pheromone component (Melanotus spp.) and cosmetic emollient .

- Research Findings: In Elasmopalpulus lignosellus, tetradecyl acetate constituted 3.8% of identified compounds, highlighting its ecological role .

Tetradecyl Trifluoroacetate

- Structure : C14H29OOCCF3 (C16H29F3O2; MW = 310.40 g/mol) .

- Properties: Volatility: Higher than non-fluorinated analogs due to trifluoroacetate group. Applications: Used in specialty solvents or intermediates in fluoroorganic synthesis.

Tetradecyl-Based Ionic Liquids

- Examples: MCPA (4-chloro-2-methylphenoxy)acetate paired with phenoxyethylammonium cations .

- Properties :

Comparative Data Table

Research Findings and Mechanistic Insights

- Herbicidal Ionic Liquids : Tetradecyl chain ILs (e.g., MCPA-based) exhibited superior solubility and activity compared to shorter-chain analogs, attributed to optimized lipophilicity and cation-anion interactions .

- Pheromone Specificity: Tetradecyl acetate in Melanotus communis acts as a species-specific pheromone, maintaining reproductive isolation from sympatric species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。